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Compound of Interest |

Compound Name: Carboxytolbutamide-d9(butyl-d9)
CAS No.: 1219802-95-5
Cat. No.: B602738
. J

Identity, Bioanalysis, and Application in CYP2C9 Phenotyping

Executive Summary

In the domain of DMPK (Drug Metabolism and Pharmacokinetics), the precision of bioanalytical
assays hinges on the quality of the Internal Standard (IS). Carboxytolbutamide-d9 is the stable
isotope-labeled analog of Carboxytolbutamide, the primary metabolite of Tolbutamide.

Tolbutamide is the regulatory gold standard (FDA/EMA) probe substrate for Cytochrome P450
2C9 (CYP2C9) activity. Accurate quantification of its clearance and metabolite formation is the
definitive metric for assessing CYP2C9 phenotyping and drug-drug interactions (DDI). This
guide details the chemical identity, mechanistic rationale, and validated bioanalytical protocols
for utilizing Carboxytolbutamide-d9.

Part 1: Chemical Identity & The CAS Identifier[1][2]

The procurement of deuterated standards is often complicated by non-standardized
nomenclature. For Carboxytolbutamide-d9, the isotopic labeling must occur on the butyl chain
to ensure metabolic stability, as the toluene methyl group is the site of oxidation.

Core Identifiers
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Property Specification
Chemical Name 4-Carboxy Tolbutamide-d9 (Butyl-d9)
Primary CAS Number 1184973-50-9

1-(Butyl-d9)-3-(4-carboxyphenylsulfonyl)urea;
Synonyms
-[(Butyl-d9-carbamoyl)sulfamoyl]benzoic acid

Molecular Formula

] 309.38 g/mol (approx. +9 Da shift from
Molecular Weight
unlabeled)

Isotopic Purity 99% Deuterium enrichment

- Soluble in DMSO, Methanol; slightly soluble in
Solubility o
Acetonitrile

Structural Rationale (The "Senior Scientist" Insight)

Why is the deuterium label (

) placed on the butyl chain?

o Metabolic Stability: The biotransformation of Tolbutamide to Carboxytolbutamide involves the
sequential oxidation of the benzylic methyl group (

). If the label were placed on the methyl group, it would be lost during metabolism or
introduce a significant Kinetic Isotope Effect (KIE), altering the reaction rate.

e Mass Shift: A +9 Da mass shift provides a clean spectral window, preventing "cross-talk"
(isotopic interference) from the naturally occurring isotopes (

) of the unlabeled analyte.
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Part 2: The Biological Context (CYP2C9
Phenotyping)[3]

Tolbutamide clearance is the primary in vivo index for CYP2C9 activity. The pathway is
exclusive and linear, making the formation of Carboxytolbutamide a direct readout of enzyme

function.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway. Note that the

-butyl chain (represented in the IS) remains chemically inert during this transformation,
validating its use as a reference standard.

Metabolic Logic

The Butyl chain (where d9 is located)
remains stable throughout this oxidation.

CYP2C9 Cytosolic Dehydrogenases
Tolbutamide Methyl Hydroxylation Hydroxytolbutamide (Oxidation) Carboxytolbutamide
(Substrate) (Intermediate) (Final Metabolite)

Click to download full resolution via product page

Figure 1: The sequential oxidation of Tolbutamide to Carboxytolbutamide mediated by
CYP2C9. The butyl moiety remains intact.

Part 3: Analytical Application (LC-MS/MS Protocol)

As a Senior Application Scientist, | recommend Positive Electrospray lonization (ESI+) for this
assay. While Carboxytolbutamide is an acid and ionizes well in negative mode, positive mode
often yields better sensitivity for the sulfonamide moiety and allows simultaneous detection of
the parent drug (Tolbutamide) in the same run.

The "Self-Validating™ Workflow
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This protocol uses a "dilute-and-shoot" or Protein Precipitation (PPT) approach. It is preferred
over Liquid-Liquid Extraction (LLE) for Carboxytolbutamide because the metabolite is highly
polar (carboxylic acid) and extracts poorly into hon-polar organic solvents like hexane.

Step-by-Step Methodology
A. Stock Solution Preparation

o Dissolution: Dissolve 1 mg of Carboxytolbutamide-d9 (CAS 1184973-50-9) in 1 mL of
DMSO.

o Critical: Do not use pure acetonitrile initially; solubility can be an issue. DMSO ensures
complete solvation.

e Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 500
ng/mL.

B. Sample Preparation (Protein Precipitation)

 Aliquot: Transfer 50 pL of plasma/microsomal incubation media to a 96-well plate.

IS Addition: Add 20 pL of the Working IS Solution (Carboxytolbutamide-d9).

Precipitation: Add 200 pL of ice-cold Acetonitrile containing 0.1% Formic Acid.

o Why Formic Acid? It disrupts drug-protein binding and ensures the analyte is protonated

Agitation: Vortex for 2 minutes at high speed.

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

Transfer: Inject 5 pL of the supernatant directly.

C. LC-MS/MS Conditions

e Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,
2.6 pm.
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 10% B to 90% B over 3 minutes.

MRM Transitions (Positive Mode):

Precursor lon ( Product lon ( Collision Energy
Analyte

) ) (eV)
Carboxytolbutamide 301.1 102.1 25
Carboxytolbutamide-

310.1 102.1 25

d9

Note: The product ion (102.1) corresponds to the sulfonylurea cleavage. Since the

label is on the butyl chain (which is lost in this specific fragmentation or retained depending on
the specific cleavage chosen), you must verify the transition. For the butyl-d9 standard, the
mass shift is usually retained in the precursor, but if the fragment loses the butyl group, the
fragment masses might be identical. Therefore, select a transition that retains the butyl chain or
rely on the precursor separation.

e Correction: A common transition for Tolbutamide is

(Tolyl-SO2). For Carboxytolbutamide (
). The
is on the butyl.[2][3][4] If we monitor the Tolyl-SO2 fragment (

155), the IS and Analyte produce the same fragment. This is acceptable only if they are
chromatographically separated (which they are not, they co-elute).

o Better Transition: Monitor the loss of the p-carboxy-phenyl group or the intact butyl-amine
fragment.

o Carboxytolbutamide:
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(retains butyl).

o Carboxytolbutamide-d9:

(retains butyl-d9).

o Expert Note: Always verify transitions during method development.

Analytical Workflow Diagram

Biological Sample
(Plasma/Microsomes)

;

Add Internal Standard
(Carboxytolbutamide-d9)

Protein Precipitation

(ACN + 0.1% Formic Acid)

Centrifugation
(4000 rpm, 10 min)

Supernatant Injection

LC-MS/MS Analysis
(Positive ESI, MRM)

Quantification
(Ratio Analyte/IS)
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Figure 2: Validated bioanalytical workflow for the quantification of Carboxytolbutamide using the
do-IS.

Part 4: Stability & Handling
To maintain the integrity of the reference standard, follow these "Trustworthiness" protocols:

o Hygroscopicity: Carboxytolbutamide-d9 is often supplied as a solid acid. It is hygroscopic.[2]
Store desiccated at -20°C.

o Stock Stability: Once dissolved in DMSO, the stock is stable for 6 months at -20°C. Avoid
repeated freeze-thaw cycles (aliquot into single-use vials).

 Light Sensitivity: Sulfonylureas can be light-sensitive. Use amber glass vials for all stock and
working solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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